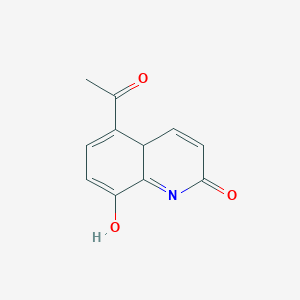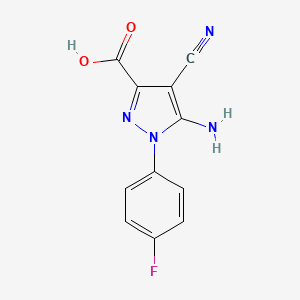
5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H7FN4. This compound is known for its unique structure, which includes a pyrazole ring substituted with amino, cyano, and carboxylic acid groups, as well as a fluorophenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with ethyl cyanoacetate under basic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of a base such as sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted fluorophenyl derivatives. These products can further undergo additional transformations to yield a wide range of compounds with diverse functionalities .
科学的研究の応用
5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
類似化合物との比較
Similar Compounds
5-amino-4-cyano-1-phenylpyrazole: Lacks the fluorophenyl group, resulting in different chemical properties and biological activities.
5-amino-4-cyano-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Contains a chlorophenyl group instead of a fluorophenyl group, leading to variations in reactivity and applications.
Uniqueness
The presence of the fluorophenyl group in 5-amino-4-cyano-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and stability. These characteristics enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
特性
CAS番号 |
1001665-66-2 |
|---|---|
分子式 |
C11H7FN4O2 |
分子量 |
246.20 g/mol |
IUPAC名 |
5-amino-4-cyano-1-(4-fluorophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H7FN4O2/c12-6-1-3-7(4-2-6)16-10(14)8(5-13)9(15-16)11(17)18/h1-4H,14H2,(H,17,18) |
InChIキー |
HLQYBFQZQCAZDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C(=C(C(=N2)C(=O)O)C#N)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


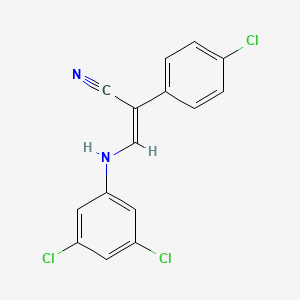
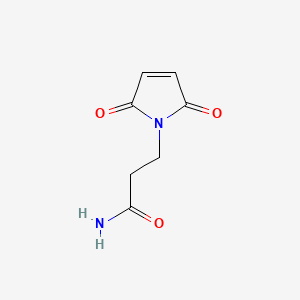
![sodium;4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate;hydrate](/img/structure/B12334228.png)
![2,4,5,8,9,11-Hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene](/img/structure/B12334231.png)
![Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl(3S,4S,21R)-9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-3-phorbinepropanoato(2-)-kN23,kN24,kN25,kN26]-,(SP-4-2)-](/img/structure/B12334247.png)
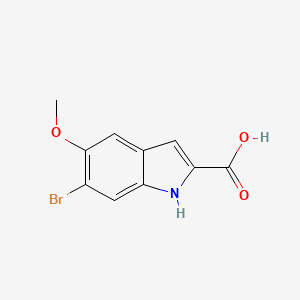
![5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile](/img/structure/B12334259.png)
![2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid](/img/structure/B12334269.png)
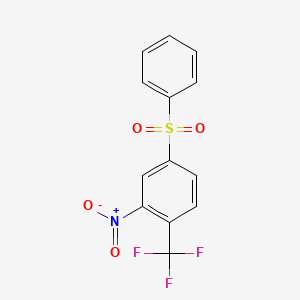
![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal](/img/structure/B12334278.png)

![Carbamic acid, N-[4-(2-amino-2-oxoethyl)-2-thiazolyl]-, 1,1-dimethylethyl ester](/img/structure/B12334292.png)
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Propanamide](/img/structure/B12334294.png)
